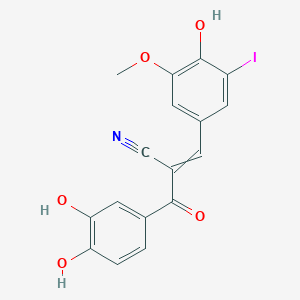

I-OMe-Tyrphostin AG 538

Description

Properties

CAS No. |

1094048-77-7 |

|---|---|

Molecular Formula |

C17H12INO5 |

Molecular Weight |

437.18 g/mol |

IUPAC Name |

(E)-2-(3,4-dihydroxybenzoyl)-3-(4-hydroxy-3-iodo-5-methoxyphenyl)prop-2-enenitrile |

InChI |

InChI=1S/C17H12INO5/c1-24-15-6-9(5-12(18)17(15)23)4-11(8-19)16(22)10-2-3-13(20)14(21)7-10/h2-7,20-21,23H,1H3/b11-4+ |

InChI Key |

HSRMHXWCTRFVHK-NYYWCZLTSA-N |

Isomeric SMILES |

COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)C2=CC(=C(C=C2)O)O)I)O |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=C(C#N)C(=O)C2=CC(=C(C=C2)O)O)I)O |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of I-OMe-Tyrphostin AG 538

For Researchers, Scientists, and Drug Development Professionals

Core Summary

I-OMe-Tyrphostin AG 538 is a potent small molecule inhibitor with a dual mechanism of action, primarily targeting the Insulin-like Growth Factor-1 Receptor (IGF-1R) and Phosphatidylinositol-5-Phosphate 4-Kinase α (PI5P4Kα).[1][2] Its inhibitory effects on these key signaling nodes disrupt critical cellular processes, leading to anti-proliferative and cytotoxic effects, particularly in cancer cells under nutrient-deprived conditions. This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Quantitative Data Summary

The inhibitory potency of this compound against its primary targets has been quantified in various studies. The following tables summarize the key inhibitory concentrations.

| Target | IC50 Value | Assay Type | Reference |

| Insulin-like Growth Factor-1 Receptor (IGF-1R) | 3.4 µM | In vitro kinase assay | [2] |

| Phosphatidylinositol-5-Phosphate 4-Kinase α (PI5P4Kα) | 1 µM | ATP-competitive assay | [1][3][4] |

Table 1: Inhibitory Potency of this compound

The cellular effects of this compound have been demonstrated in the human pancreatic cancer cell line PANC-1.

| Cell Line | Effect | Concentration Range | Duration | Reference |

| PANC-1 | Cytotoxicity in nutrient-deprived medium | 0.1 - 1000 µM | 24 hours | [3][4] |

| PANC-1 | Inhibition of IGF-1R, Akt, and Erk phosphorylation | 0 - 3 µM | 1 hour | [3][4] |

Table 2: Cellular Effects of this compound in PANC-1 Cells

Mechanism of Action

This compound exerts its biological effects through the inhibition of two key signaling molecules:

Inhibition of Insulin-like Growth Factor-1 Receptor (IGF-1R)

This compound is a specific inhibitor of the IGF-1R tyrosine kinase.[1][3] The IGF-1R signaling pathway plays a crucial role in cell growth, proliferation, and survival. Upon binding of its ligand, IGF-1, the receptor undergoes autophosphorylation, which triggers the activation of downstream signaling cascades, primarily the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.[5]

By inhibiting the tyrosine kinase activity of IGF-1R, this compound blocks the initial step in this signaling cascade. This leads to the suppression of downstream effectors such as Akt and ERK, ultimately resulting in decreased cell proliferation and survival.[3][4]

References

I-OMe-Tyrphostin AG 538: A Technical Guide to a Dual Inhibitor of IGF-1R and PI5P4Kα

For Researchers, Scientists, and Drug Development Professionals

Introduction

I-OMe-Tyrphostin AG 538, a derivative of Tyrphostin AG 538, is a potent small molecule inhibitor targeting the Insulin-like Growth Factor-1 Receptor (IGF-1R) and Phosphatidylinositol-5-Phosphate 4-Kinase α (PI5P4Kα).[1][2][3] The IGF-1R signaling cascade is a critical pathway in cellular growth, proliferation, and survival, and its dysregulation is frequently implicated in the progression of various cancers.[4][5] this compound has demonstrated preferential cytotoxicity towards nutrient-deprived pancreatic cancer cells, highlighting its potential as a therapeutic agent.[1][6][7] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy, and detailed experimental protocols for its investigation.

Mechanism of Action

This compound exhibits a dual inhibitory mechanism. It acts as a substrate-competitive inhibitor of the IGF-1R tyrosine kinase.[8] This is in contrast to many kinase inhibitors that are ATP-competitive. By competing with the substrate, this compound prevents the autophosphorylation of the IGF-1R β-subunit, a crucial step in the activation of the downstream signaling cascade.[8] Its parent compound, AG 538, was shown to sit in the kinase domain in place of tyrosines 1158 and 1162, which are key autophosphorylation sites.[8]

Concurrently, this compound functions as an ATP-competitive inhibitor of PI5P4Kα.[1][6][7] This dual-targeting capability may contribute to its cytotoxic effects, particularly in cancer cells that are dependent on both IGF-1R signaling and phosphoinositide metabolism.

Data Presentation

Inhibitory Activity

| Compound | Target | IC50 | Inhibition Mechanism | Reference |

| This compound | IGF-1R | 3.4 µM | Substrate-competitive | [2][3] |

| This compound | PI5P4Kα | 1 µM | ATP-competitive | [1][6][7] |

| Tyrphostin AG 538 | IGF-1R | 400 nM | Substrate-competitive | [8][9] |

In Vitro Cellular Effects

| Cell Line | Treatment | Effect | Reference |

| PANC-1 (nutrient-deprived) | 0.1-1000 µM this compound for 24 hours | Cytotoxic | [1][7] |

| PANC-1 | 0-3 µM this compound for 1 hour (stimulated with 50 ng/ml IGF-1 for 10 min) | Blocks phosphorylation of IGF-1R, Akt, and Erk | [1][6][7] |

Signaling Pathways and Experimental Workflows

IGF-1R Signaling Pathway Inhibition by this compound

Caption: IGF-1R signaling cascade and the inhibitory action of this compound.

Experimental Workflow for Western Blot Analysis of IGF-1R Pathway Inhibition

Caption: Workflow for assessing IGF-1R pathway inhibition via Western Blot.

Experimental Protocols

IGF-1R Kinase Assay (In Vitro)

This protocol is a generalized approach for assessing the inhibitory activity of this compound against purified IGF-1R kinase.

1. Materials and Reagents:

-

Recombinant human IGF-1R kinase domain

-

This compound

-

ATP

-

Kinase substrate (e.g., poly(Glu,Tyr) 4:1)

-

Kinase Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 µM DTT[10]

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well white plates

2. Procedure:

-

Prepare serial dilutions of this compound in DMSO, followed by dilution in Kinase Assay Buffer. The final DMSO concentration in the assay should be ≤1%.

-

Add 1 µl of the diluted inhibitor or vehicle (DMSO) to the wells of the 384-well plate.

-

Prepare a solution of IGF-1R kinase in Kinase Assay Buffer. Add 2 µl of the enzyme solution to each well.

-

Prepare a solution of the kinase substrate and ATP in Kinase Assay Buffer. The ATP concentration should be at or near the Km for IGF-1R.

-

Initiate the kinase reaction by adding 2 µl of the substrate/ATP mix to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit as per the manufacturer's instructions. Briefly, add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes, then add 10 µl of Kinase Detection Reagent and incubate for 30 minutes.

-

Measure luminescence using a plate reader.

3. Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability (MTT) Assay

This protocol details the use of an MTT assay to determine the cytotoxic effects of this compound on PANC-1 pancreatic cancer cells.

1. Materials and Reagents:

-

PANC-1 cells

-

Complete culture medium (e.g., DMEM with 10% FBS) and nutrient-deprived medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

-

DMSO

-

96-well plates

2. Procedure:

-

Seed PANC-1 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of complete culture medium.

-

Incubate the plate overnight to allow for cell attachment.

-

Replace the medium with nutrient-deprived medium.

-

Prepare serial dilutions of this compound in the nutrient-deprived medium.

-

Add 100 µl of the diluted compound to the respective wells (e.g., concentrations ranging from 0.1 to 1000 µM). Include a vehicle control (medium with DMSO).

-

Incubate the plate for 24 hours.

-

Add 10 µl of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Carefully remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

-

Subtract the background absorbance (wells with medium only).

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the cell viability against the log of the inhibitor concentration to determine the IC50 value.

Western Blot Analysis

This protocol outlines the procedure for analyzing the phosphorylation status of IGF-1R and its downstream targets, Akt and Erk, in PANC-1 cells treated with this compound.

1. Materials and Reagents:

-

PANC-1 cells

-

This compound

-

Human IGF-1

-

RIPA Lysis Buffer (supplemented with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-IGF-1R (Tyr1135/1136), anti-IGF-1Rβ, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204), anti-p44/42 MAPK (Erk1/2), and anti-β-Actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

2. Procedure:

-

Plate PANC-1 cells and grow to 70-80% confluency.

-

Serum-starve the cells overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0.03, 0.3, 3 µM) for 1 hour.

-

Stimulate the cells with 50 ng/ml of IGF-1 for 10 minutes.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip and re-probe the membrane with antibodies for total proteins and a loading control (e.g., β-Actin) to ensure equal loading.

3. Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phosphorylated protein levels to the total protein levels.

-

Compare the levels of phosphorylated proteins in treated cells to the vehicle-treated control.

Conclusion

This compound is a valuable research tool for investigating the roles of IGF-1R and PI5P4Kα in cellular signaling and disease. Its dual inhibitory mechanism and preferential cytotoxicity in nutrient-deprived cancer cells make it a compound of interest for further preclinical and potentially clinical development. The data and protocols presented in this guide are intended to facilitate the design and execution of robust experiments to further elucidate the therapeutic potential of this promising inhibitor.

References

- 1. The signaling landscape of insulin-like growth factor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. scbt.com [scbt.com]

- 4. heraldopenaccess.us [heraldopenaccess.us]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. biocompare.com [biocompare.com]

- 8. Substrate competitive inhibitors of IGF-1 receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. promega.com [promega.com]

An In-depth Technical Guide to I-OMe-Tyrphostin AG 538: A Dual Inhibitor of PI5P4Kα and IGF-1R

For Researchers, Scientists, and Drug Development Professionals

Abstract

I-OMe-Tyrphostin AG 538, a derivative of the tyrphostin family of protein tyrosine kinase inhibitors, has emerged as a valuable tool for investigating cellular signaling pathways. This small molecule exhibits potent inhibitory activity against both Phosphatidylinositol-5-Phosphate 4-Kinase Alpha (PI5P4Kα) and the Insulin-like Growth Factor-1 Receptor (IGF-1R). As an ATP-competitive inhibitor, this compound provides a mechanism to probe the intricate roles of these key proteins in cell growth, proliferation, and metabolism. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and a visualization of the signaling pathways it modulates. This document is intended to serve as a foundational resource for researchers in oncology, cell biology, and drug discovery.

Introduction

Phosphatidylinositol-5-phosphate 4-kinase alpha (PI5P4Kα), encoded by the PIP4K2A gene, is a lipid kinase that catalyzes the phosphorylation of phosphatidylinositol-5-phosphate (PI5P) to generate phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2).[1][2] PI(4,5)P2 is a critical secondary messenger and a precursor for other important signaling molecules like phosphatidylinositol-3,4,5-trisphosphate (PIP3), which is a key activator of the PI3K/Akt/mTOR pathway.[1][2] This pathway is frequently dysregulated in cancer, making its components attractive therapeutic targets.[1]

The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a receptor tyrosine kinase that, upon binding its ligand IGF-1, initiates a signaling cascade that promotes cell proliferation, survival, and differentiation.[3][4] The IGF-1R signaling pathway also intersects with the PI3K/Akt/mTOR axis.[5]

This compound is a synthetic, low molecular weight compound that has been identified as a potent inhibitor of both PI5P4Kα and IGF-1R.[3][5][6] Its ability to target these two distinct but interconnected signaling nodes makes it a powerful pharmacological tool for dissecting their individual and combined roles in normal physiology and disease states, particularly in cancer.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of PI5P4Kα.[3][6] This means it binds to the ATP-binding pocket of the enzyme, preventing the transfer of a phosphate group from ATP to its substrate, PI5P.[6] By blocking this reaction, this compound effectively reduces the cellular pool of PI(4,5)P2, thereby attenuating downstream signaling through the PI3K/Akt/mTOR pathway.[1]

Similarly, as a tyrphostin, this compound targets the ATP-binding site of the IGF-1R tyrosine kinase domain.[3] This inhibition prevents the autophosphorylation of the receptor upon IGF-1 binding, which is a critical step for the recruitment and activation of downstream signaling proteins, including those that feed into the PI3K/Akt and MAPK/Erk pathways.[3][4]

Quantitative Inhibitory Data

The inhibitory potency of this compound has been quantified against its primary targets. The following tables summarize the available data.

| Target | Inhibitor | Parameter | Value | Assay Conditions | Reference |

| PI5P4Kα | This compound | IC50 | 1 µM | ATP-competitive | [3][6][7] |

| IGF-1R | This compound | IC50 | 3.4 µM | Cell-free kinase assay | [5] |

| PI5P4Kα | Tyrphostin AG-538 | IC50 | 2.5 µM | ATP-competitive | [8] |

Table 1: In Vitro Inhibitory Activity of this compound and a related Tyrphostin.

| Cell Line | Inhibitor | Parameter | Concentration Range | Effect | Reference |

| PANC-1 | This compound | Cytotoxicity | 0.1 - 1000 µM | Preferentially cytotoxic to nutrient-deprived cells | [3][4] |

| PANC-1 | This compound | Phosphorylation Inhibition | 0 - 3 µM | Blocks phosphorylation of IGF-1R, Akt, and Erk | [3][4] |

Table 2: Cellular Activity of this compound.

Signaling Pathways Modulated by this compound

This compound's dual inhibitory action impacts multiple critical signaling pathways. The diagrams below, generated using the DOT language for Graphviz, illustrate these interactions.

Caption: Inhibition of the PI5P4Kα signaling pathway by this compound.

References

- 1. PI5P4Kα supports prostate cancer metabolism and exposes a survival vulnerability during androgen receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. biocompare.com [biocompare.com]

- 5. caymanchem.com [caymanchem.com]

- 6. A Homogeneous, High-Throughput Assay for Phosphatidylinositol 5-Phosphate 4-Kinase with a Novel, Rapid Substrate Preparation | PLOS One [journals.plos.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. PI5P4K inhibitors: promising opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

I-OMe-Tyrphostin AG 538 chemical properties

I-OMe-Tyrphostin AG 538: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a potent inhibitor of Insulin-like Growth Factor-1 Receptor (IGF-1R) and Phosphatidylinositol-5-Phosphate 4-Kinase α (PI5P4Kα). It details the compound's chemical properties, mechanism of action, and relevant experimental protocols.

Core Chemical Properties

This compound, also known as I-OMe-AG 538, is a tyrphostin derivative characterized by its specific inhibitory action on key cellular signaling pathways.[1][2] Its fundamental chemical and physical properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₁₂INO₅ | [1][3][4] |

| Molecular Weight | 437.19 g/mol | [1][4][5] |

| CAS Number | 1094048-77-7 | [1][3] |

| Appearance | Yellow to orange solid | [1] |

| SMILES | COc1cc(cc(I)c1O)\C=C(/C#N)C(=O)c2ccc(O)c(O)c2 | |

| InChI Key | HSRMHXWCTRFVHK-NYYWCZLTSA-N | [3] |

| Alternate Names | I-OMe-AG 538; α-Cyano-(3-methoxy-4-hydroxy-5-iodocinnamoyl)-(3′,4′-dihydroxyphenyl)ketone | [4] |

Quantitative Biological Data

This compound is a dual-specificity inhibitor, demonstrating potent, ATP-competitive inhibition of PI5P4Kα and specific inhibition of IGF-1R.[1][5]

| Target | IC₅₀ Value | Notes | Reference(s) |

| PI5P4Kα | 1 µM | ATP-competitive inhibition. | [1][2][3][5] |

| IGF-1R | 3.4 µM | Inhibits receptor autophosphorylation in a dose-dependent manner. | [3][6] |

Solubility and Storage

Proper handling and storage are critical for maintaining the stability and activity of this compound.

| Parameter | Details | Reference(s) |

| Solubility | - DMSO: up to 50 mg/mL (with sonication) | [2][7] |

| - In vivo formulation (≥ 2.5 mg/mL): 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [1] | |

| Storage (Powder) | -20°C for up to 3 years; 4°C for up to 2 years. | [2] |

| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [1][2] |

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily through the inhibition of the IGF-1R signaling cascade, a critical pathway for cell growth, survival, and proliferation.[8] Upon binding of its ligand (IGF-1), IGF-1R undergoes autophosphorylation, initiating downstream signaling through two major pathways: the PI3K/Akt/mTOR pathway and the Ras/Raf/MEK/MAPK pathway.[8]

This compound specifically blocks the phosphorylation of IGF-1R, thereby preventing the activation of downstream effectors such as Akt and Erk.[1][5] This inhibition of IGF-1R-mediated signaling makes it a valuable tool for studying cancer biology, particularly in nutrient-deprived conditions where cancer cells often rely on this pathway for survival.[1][2]

Caption: IGF-1R signaling pathway and inhibition by this compound.

Experimental Protocols

The following protocols are derived from published studies and are provided for reference. Researchers should optimize these methodologies for their specific experimental conditions.

Cell Viability Assay

This protocol assesses the cytotoxic effects of this compound, particularly in nutrient-limited environments.

-

Cell Line: PANC-1 pancreatic cancer cells.[5]

-

Methodology:

-

Seed PANC-1 cells in appropriate culture plates.

-

Culture cells in a standard growth medium, then switch to a nutrient-deprived medium.

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 1000 µM).[1][5]

-

Assess cell viability using a standard method (e.g., MTT, CellTiter-Glo®).

-

-

Expected Outcome: this compound is expected to show preferential cytotoxicity to PANC-1 cells cultured in nutrient-deprived medium.[1][5]

Western Blot Analysis for Target Inhibition

This protocol is used to confirm the inhibitory effect of the compound on IGF-1R phosphorylation and downstream signaling.

-

Cell Line: PANC-1 cells.[5]

-

Methodology:

-

Culture PANC-1 cells to a suitable confluency.

-

Pre-treat cells with this compound at various concentrations (e.g., 0.03, 0.3, 3 µM) for 1 hour.[5]

-

Stimulate the cells with 50 ng/mL of IGF-1 for 10 minutes to induce receptor phosphorylation.[5]

-

Lyse the cells and prepare protein extracts.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-IGF-1R, phospho-Akt, phospho-Erk, and their respective total protein counterparts.

-

Incubate with appropriate secondary antibodies and visualize bands using a chemiluminescence detection system.

-

-

Expected Outcome: A dose-dependent decrease in the phosphorylation levels of IGF-1R, Akt, and Erk in cells treated with this compound.[1][5]

References

The Structure-Activity Relationship of I-OMe-Tyrphostin AG 538: A Technical Guide for Researchers

Abstract

I-OMe-Tyrphostin AG 538 is a potent and specific inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), a key target in cancer drug development. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, offering valuable insights for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways to facilitate a comprehensive understanding of this compound and its derivatives.

Introduction

The Insulin-like Growth Factor (IGF) signaling pathway plays a crucial role in cell growth, proliferation, and survival. Its dysregulation is implicated in the pathogenesis of numerous cancers, making the IGF-1R a prime therapeutic target. Tyrphostins, a class of synthetic protein tyrosine kinase inhibitors, have been extensively studied for their anticancer properties. This compound (also known as I-OMe-AG 538) is a derivative of Tyrphostin AG 538 designed for increased efficacy. This guide explores the chemical modifications that enhance its biological activity and provides the necessary technical information for its study and application in a research setting.

Core Structure and Mechanism of Action

This compound is chemically identified as α-Cyano-(3-methoxy-4-hydroxy-5-iodocinnamoyl)-(3′,4′-dihydroxyphenyl)ketone. It functions as a substrate-competitive inhibitor of the IGF-1R tyrosine kinase.[1] This mechanism of action is distinct from many other kinase inhibitors that are ATP-competitive. By competing with the substrate, this compound prevents the autophosphorylation of the IGF-1R, thereby blocking the initiation of downstream signaling cascades.[1]

Caption: Core chemical structure of this compound.

Structure-Activity Relationship (SAR)

The development of this compound from its parent compound, Tyrphostin AG 538, provides a clear example of a beneficial structure-activity relationship. The key modifications are the addition of an iodine atom and a methoxy group to the cinnamoyl ring.

These substitutions result in a compound that is more hydrophobic and less susceptible to oxidation compared to AG 538.[1] This enhanced chemical stability and hydrophobicity are believed to contribute to its superior performance in cellular assays by improving membrane permeability and target engagement.[1]

Quantitative Data

The following table summarizes the inhibitory concentrations (IC50) of this compound and its parent compound against their primary targets.

| Compound | Target | IC50 | Key Structural Difference from AG 538 | Reference |

| This compound | IGF-1R | Not explicitly quantified, but shown to be superior to AG 538 in cellular assays | Addition of iodo and methoxy groups | [1] |

| PI5P4Kα | 1 µM | [2] | ||

| Tyrphostin AG 538 | IGF-1R | 400 nM | - | [1] |

Signaling Pathway Inhibition

This compound effectively blocks the IGF-1R signaling pathway, leading to the inhibition of downstream effectors critical for cell survival and proliferation. Upon binding of IGF-1 to its receptor, the receptor autophosphorylates, creating docking sites for substrate proteins like Insulin Receptor Substrate (IRS). This initiates two major downstream pathways: the PI3K/Akt pathway and the Ras/Raf/MEK/ERK (MAPK) pathway. This compound's inhibition of IGF-1R phosphorylation prevents the activation of both of these cascades.[1][2]

Caption: Inhibition of the IGF-1R signaling pathway by this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of this compound.

IGF-1R Kinase Assay (In Vitro)

This assay measures the direct inhibitory effect of a compound on the kinase activity of purified IGF-1R.

Materials:

-

Recombinant human IGF-1R kinase domain

-

Biotinylated peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound (dissolved in DMSO)

-

96-well plates

-

Plate reader for detection (e.g., luminescence or fluorescence-based)

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

Add the IGF-1R enzyme to each well of the 96-well plate.

-

Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detect the amount of phosphorylated substrate using a suitable detection method (e.g., HTRF, luminescence-based ADP detection).

-

Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of IGF-1R Phosphorylation (Cell-Based)

This assay determines the ability of this compound to inhibit IGF-1-induced autophosphorylation of IGF-1R in intact cells.

Materials:

-

Cancer cell line expressing IGF-1R (e.g., MCF-7, PANC-1)

-

Cell culture medium and supplements

-

This compound

-

Recombinant human IGF-1

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-IGF-1R (Tyr1135/1136), anti-total-IGF-1R, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and allow them to adhere overnight.

-

Serum-starve the cells for 4-24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with IGF-1 (e.g., 50 ng/mL) for 10-15 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

-

References

I-OMe-Tyrphostin AG 538: An In-Depth Technical Guide on its Effect on Akt Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of I-OMe-Tyrphostin AG 538 and its inhibitory effect on Akt phosphorylation. The document details the compound's mechanism of action, summarizes key quantitative data, and provides a detailed experimental protocol for assessing its efficacy.

Introduction

This compound, a derivative of Tyrphostin AG 538, is a potent inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and Phosphatidylinositol 5-Phosphate 4-Kinase α (PI5P4Kα).[1][2][3] Its ability to block the phosphorylation of key signaling molecules, including Akt (also known as Protein Kinase B), makes it a valuable tool for cancer research and a potential lead compound for therapeutic development.[4][5] This guide will focus on the effect of this compound on the Akt signaling pathway.

Mechanism of Action

This compound primarily exerts its inhibitory effect on Akt phosphorylation through the blockade of the IGF-1R signaling cascade. IGF-1R is a receptor tyrosine kinase that, upon activation by its ligand IGF-1, initiates a signaling cascade crucial for cell growth, proliferation, and survival. One of the key downstream pathways activated by IGF-1R is the PI3K/Akt pathway.

By inhibiting IGF-1R, this compound prevents the recruitment and activation of Phosphoinositide 3-kinase (PI3K). This, in turn, blocks the phosphorylation and subsequent activation of Akt. This compound has been shown to be a substrate-competitive inhibitor of IGF-1R, meaning it competes with the protein substrate for binding to the kinase domain.[5] Additionally, it acts as an ATP-competitive inhibitor of PI5P4Kα.[1]

A related compound, Tyrphostin AG 538, has also been shown to inhibit the SHIP1-Akt pathway by acting as a TREM2 agonist in platelets, suggesting potential alternative or cell-type-specific mechanisms of action.[6]

Caption: Signaling pathway of this compound's effect on Akt phosphorylation.

Quantitative Data

The inhibitory activity of this compound has been quantified in various assays. The following tables summarize the available data.

Table 1: In Vitro Inhibitory Activity

| Target | IC50 | Assay Type | Reference |

| Insulin-like Growth Factor-1 Receptor (IGF-1R) | 3.4 µM | Cell-free kinase assay | [2] |

| Phosphatidylinositol 5-Phosphate 4-Kinase α (PI5P4Kα) | 1 µM | Cell-free kinase assay | [1][2] |

Table 2: Cellular Activity

| Effect | Cell Line | Concentration | Incubation Time | Notes | Reference |

| Inhibition of Akt Phosphorylation | PANC-1 | 0-3 µM | 1 hour | Observed after IGF-1 stimulation. | [1][7] |

| Inhibition of IGF-1R Autophosphorylation | PANC-1 | 0-3 µM | 1 hour | Observed after IGF-1 stimulation. | [1] |

| Inhibition of Erk Phosphorylation | PANC-1 | 0-3 µM | 1 hour | Observed after IGF-1 stimulation. | [1] |

| Cytotoxicity | PANC-1 | 0.1-1000 µM | 24 hours | Preferentially cytotoxic to nutrient-deprived cells. | [1] |

Experimental Protocol: Western Blot for Akt Phosphorylation

This protocol provides a detailed methodology for assessing the effect of this compound on Akt phosphorylation in a cellular context using Western blotting.

4.1. Materials and Reagents

-

PANC-1 human pancreatic cancer cell line

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

Penicillin-Streptomycin solution

-

This compound (dissolved in DMSO)

-

Recombinant Human IGF-1

-

PBS (Phosphate-Buffered Saline)

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-Akt (Ser473)

-

Rabbit anti-total Akt

-

-

Secondary antibody:

-

HRP-conjugated goat anti-rabbit IgG

-

-

TBST (Tris-Buffered Saline with 0.1% Tween-20)

-

ECL (Enhanced Chemiluminescence) detection reagent

-

Chemiluminescence imaging system

4.2. Experimental Workflow

Caption: Workflow for Western blot analysis of Akt phosphorylation.

4.3. Detailed Procedure

-

Cell Culture: Culture PANC-1 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Serum Starvation: When cells reach 70-80% confluency, replace the growth medium with serum-free DMEM and incubate for 12-24 hours to reduce basal levels of Akt phosphorylation.

-

Inhibitor Treatment: Treat the serum-starved cells with varying concentrations of this compound (e.g., 0, 0.03, 0.3, 3 µM) for 1 hour. Include a DMSO vehicle control.

-

IGF-1 Stimulation: Following the inhibitor treatment, stimulate the cells with 50 ng/ml of IGF-1 for 10 minutes to induce Akt phosphorylation.

-

Cell Lysis: Immediately after stimulation, wash the cells twice with ice-cold PBS and then lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Signal Detection:

-

Apply the ECL detection reagent to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, the membrane can be stripped of the phospho-Akt antibodies and re-probed with an antibody against total Akt. Follow the same immunoblotting and detection steps.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Calculate the ratio of phospho-Akt to total Akt for each sample to determine the relative level of Akt phosphorylation.

-

Conclusion

This compound is a well-characterized inhibitor of the IGF-1R/PI3K/Akt signaling pathway. Its ability to effectively block Akt phosphorylation in a dose-dependent manner makes it a critical tool for studying the roles of this pathway in various cellular processes and diseases. The provided data and protocols offer a solid foundation for researchers and drug development professionals to investigate the effects of this compound in their specific models of interest.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Substrate competitive inhibitors of IGF-1 receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tyrphostin AG538 inhibits platelet activation and thrombosis via TREM2 agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biocompare.com [biocompare.com]

I-OMe-Tyrphostin AG 538 role in pancreatic cancer

An In-Depth Technical Guide on the Role of I-OMe-Tyrphostin AG 538 in Pancreatic Cancer

Executive Summary

Pancreatic cancer remains one of the most lethal malignancies, characterized by a dense, nutrient-poor tumor microenvironment and resistance to conventional therapies.[1][2][3] The Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling pathway is frequently implicated in pancreatic cancer proliferation, survival, and metastasis.[4][5][6][7] this compound (also known as I-OMe-AG 538) has emerged as a key investigational compound due to its specific inhibition of IGF-1R tyrosine kinase. This document provides a comprehensive technical overview of the mechanism of action, cellular effects, and experimental basis for the role of I-OMe-AG 538 in pancreatic cancer, tailored for researchers and drug development professionals.

Core Mechanism of Action

This compound is a potent and specific small molecule inhibitor of the IGF-1R tyrosine kinase.[1][8] Its primary mechanism involves blocking the autophosphorylation of the IGF-1R, thereby preventing the activation of downstream signaling cascades crucial for cancer cell survival and proliferation.[8]

In addition to its primary target, I-OMe-AG 538 also acts as an ATP-competitive inhibitor of phosphatidylinositol-5-phosphate 4-kinase α (PI5P4Kα).[8][9] This dual-inhibitory action may contribute to its overall anti-cancer effects, as PI3K/Akt signaling is a critical downstream effector of IGF-1R.

Impact on Key Signaling Pathways in Pancreatic Cancer

The IGF-1R pathway is a central regulator of cellular processes that are hijacked by cancer cells. Upon binding of its ligand (IGF-1), the receptor activates two major downstream signaling axes: the PI3K/Akt/mTOR pathway and the Ras/Raf/MEK/ERK (MAPK) pathway. Both are critical for cell growth, proliferation, and survival.[4][6]

By inhibiting the initial IGF-1R phosphorylation event, I-OMe-AG 538 effectively blocks signal transduction through both of these critical pathways.[8] Studies have demonstrated that treatment with I-OMe-AG 538 leads to a significant reduction in the phosphorylation of Akt and Erk, key nodes in these respective pathways.[4][8] Silencing IGF-1R has also been shown to inhibit JAK/STAT signaling, another pathway involved in pancreatic cancer progression.[4][5]

Figure 1: Inhibition of the IGF-1R signaling cascade by this compound.

Quantitative Data on Efficacy

The efficacy of I-OMe-AG 538 has been quantified through various in vitro assays, demonstrating its potency as a dual-kinase inhibitor and its specific effects on pancreatic cancer cell lines.

Table 1: Inhibitory Concentrations (IC₅₀) of this compound

| Target | IC₅₀ Value | Reference |

|---|---|---|

| IGF-1R | 3.4 µM | [9] |

Table 2: Effects of this compound on Pancreatic Cancer Cells

| Cell Line | Condition | Effect | Concentration | Reference |

|---|---|---|---|---|

| PANC-1 | Nutrient-Deprived Medium | Cytotoxic | 0.1-1000 µM | [8] |

| PANC-1 | Nutrient-Deprived Medium | Preferential Cytotoxicity | Not specified | [1][8][9] |

| PANC-1 | Not specified | Blocks phosphorylation of IGF-1R, Akt, and Erk | 0-3 µM |[8] |

Cellular Effects on Pancreatic Cancer

Preferential Cytotoxicity in the Tumor Microenvironment

A key finding is that I-OMe-AG 538 is preferentially cytotoxic to pancreatic cancer cells under nutrient-deprived conditions.[1][8][9] This is highly significant because solid tumors, due to disorganized vasculature, are often characterized by large areas of nutrient starvation and hypoxia.[1] This selective action suggests that I-OMe-AG 538 could be particularly effective against cancer cells within the harsh tumor microenvironment while potentially having less impact on healthy, well-nourished tissues.[1]

Inhibition of Proliferation and Metastasis

By blocking the PI3K/Akt and MAPK pathways, I-OMe-AG 538 directly targets the machinery responsible for unchecked cell proliferation.[4][6] Furthermore, IGF-1R signaling is known to play a significant role in the metastatic properties of pancreatic cancer, including cell migration and invasion.[4][5] Studies using RNA interference to silence IGF-1R have confirmed that its inhibition leads to a reduction in these metastatic behaviors.[4][5][10]

Induction of Apoptosis

Resistance to apoptosis (programmed cell death) is a hallmark of cancer. The IGF-1R signaling pathway provides strong pro-survival signals that protect cancer cells from apoptosis.[4][6] Consequently, inhibition of this pathway by I-OMe-AG 538 can re-sensitize cancer cells to apoptotic stimuli. Silencing IGF-1R has been shown to induce apoptosis in pancreatic cancer cells, an effect mediated by the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of caspases.[4][5][11]

Experimental Protocols

The following section details a representative protocol for assessing the cytotoxic effects of I-OMe-AG 538 on pancreatic cancer cells in vitro.

In Vitro Cytotoxicity Assay

Objective: To determine the dose-dependent cytotoxic effect of this compound on PANC-1 cells under nutrient-sufficient and nutrient-deprived conditions.

Materials:

-

PANC-1 human pancreatic cancer cell line

-

Standard cell culture medium (e.g., DMEM with 10% FBS)

-

Nutrient-deprived medium (e.g., glucose-free DMEM with 1% FBS)

-

This compound (stock solution in DMSO)

-

Cell viability reagent (e.g., MTT, SRB, or CellTiter-Glo®)

-

96-well cell culture plates

-

Plate reader

Methodology:

-

Cell Seeding: Plate PANC-1 cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in standard culture medium.

-

Conditioning: For the nutrient-deprived arm, replace the standard medium with the nutrient-deprived medium and incubate for 24 hours. For the nutrient-sufficient arm, maintain cells in the standard medium.

-

Drug Treatment: Prepare serial dilutions of I-OMe-AG 538 (e.g., from 0.1 µM to 100 µM) in the appropriate medium (standard or nutrient-deprived). Add the drug solutions to the respective wells. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Add the chosen cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Analysis: Normalize the results to the vehicle control to calculate the percentage of cell viability for each concentration. Plot the results to determine the IC₅₀ value under each condition.

Figure 2: General workflow for an in vitro cytotoxicity assay.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for pancreatic cancer by targeting the well-established IGF-1R signaling pathway. Its ability to block critical pro-survival and pro-proliferative signals, induce apoptosis, and exhibit preferential cytotoxicity in a nutrient-poor environment makes it a compelling candidate for further investigation.[1][8] While preclinical data are promising, clinical trials of IGF-1R inhibitors in pancreatic cancer have yielded mixed results, highlighting the complexity of targeting this pathway.[12] Future research should focus on identifying predictive biomarkers for patient response, exploring combination therapies to overcome resistance mechanisms, and further elucidating the role of its secondary target, PI5P4Kα, in its overall anti-neoplastic activity.

References

- 1. Inhibitors of insulin-like growth factor-1 receptor tyrosine kinase are preferentially cytotoxic to nutrient-deprived pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Top advances of the year: Pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Targeting Insulin-Like Growth Factor 1 Receptor Inhibits Pancreatic Cancer Growth and Metastasis | PLOS One [journals.plos.org]

- 5. Targeting insulin-like growth factor 1 receptor inhibits pancreatic cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting Insulin-Like Growth Factor 1 Receptor Inhibits Pancreatic Cancer Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of pancreatic cancer cell growth in vitro by the tyrphostin group of tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Anti proliferative and apoptotic effects on pancreatic cancer cell lines indicate new roles for ANGPTL8 (Betatrophin) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Advances and Challenges in the Treatment of Advanced Pancreatic Cancer: An Update on Completed and Ongoing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for I-OMe-Tyrphostin AG 538 in In Vitro Kinase Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

I-OMe-Tyrphostin AG 538 is a potent cell-permeable inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase.[1][2][3][4][5] It also demonstrates inhibitory activity against phosphatidylinositol-5-phosphate 4-kinase α (PI5P4Kα) as an ATP-competitive inhibitor.[1][2][3][4][6] The inhibition of IGF-1R-mediated signaling pathways has been shown to be preferentially cytotoxic to nutrient-deprived pancreatic cancer cells.[1][2][3][4] Downstream of IGF-1R, this compound blocks the phosphorylation of key signaling molecules such as Akt and Erk.[1][3][7]

These application notes provide detailed protocols for performing in vitro kinase assays to characterize the inhibitory activity of this compound against its primary targets, IGF-1R and PI5P4Kα.

Quantitative Data Summary

The inhibitory potency of this compound against its known kinase targets is summarized in the table below.

| Target Kinase | IC50 | Assay Type | Notes |

| IGF-1R | < 400 nM (estimated) | In vitro kinase assay | The related compound, Tyrphostin AG 538, has a reported IC50 of 400 nM against IGF-1R.[7] this compound is noted to be a more potent inhibitor.[7] |

| PI5P4Kα | 1 µM | In vitro kinase assay | ATP-competitive inhibitor.[1][2][3][4][6] |

Signaling Pathway

The binding of IGF-1 to its receptor (IGF-1R) triggers the autophosphorylation of the receptor's tyrosine kinase domain. This activation initiates downstream signaling through two primary pathways: the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation, and the Ras/Raf/MEK/Erk (MAPK) pathway, which is primarily involved in cell growth and differentiation.[2][6][8][9] this compound inhibits the initial autophosphorylation of IGF-1R, thereby blocking signal transduction down both cascades.

Experimental Protocols

In Vitro IGF-1R Tyrosine Kinase Assay (HTRF Format)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a robust method for measuring kinase activity in a high-throughput format.

1. Materials and Reagents:

-

Recombinant human IGF-1R (catalytic domain)

-

Biotinylated tyrosine kinase peptide substrate (e.g., Biotin-poly-Glu-Tyr)

-

This compound (stock solution in DMSO)

-

ATP

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

HTRF Detection Buffer

-

Europium cryptate-labeled anti-phosphotyrosine antibody (Eu³⁺-Ab)

-

Streptavidin-XL665 (SA-XL665)

-

384-well low-volume white plates

-

HTRF-compatible plate reader

2. Experimental Workflow:

3. Detailed Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range is 10 mM down to 1 nM.

-

Assay Plate Setup: Add 2 µL of the diluted this compound or DMSO (for vehicle control) to the wells of a 384-well plate.

-

Kinase/Substrate Addition: Prepare a master mix containing recombinant IGF-1R and the biotinylated peptide substrate in Kinase Assay Buffer. Add 4 µL of this mix to each well.

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Reaction Initiation: Prepare an ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for IGF-1R. Initiate the kinase reaction by adding 4 µL of the ATP solution to each well.

-

Kinase Reaction: Incubate the plate for 60 minutes at room temperature. The optimal incubation time may need to be determined empirically.

-

Detection: Prepare the HTRF detection mix containing Eu³⁺-Ab and SA-XL665 in HTRF Detection Buffer. Stop the kinase reaction by adding 10 µL of the detection mix to each well. The EDTA in the detection buffer will chelate Mg²⁺, halting the enzymatic reaction.

-

Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

-

Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm (FRET signal) and 620 nm (cryptate signal).

4. Data Analysis:

-

Calculate the HTRF ratio for each well: (Emission at 665 nm / Emission at 620 nm) * 10,000.

-

Normalize the data to the control wells (DMSO only) to determine the percent inhibition for each concentration of this compound.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro PI5P4Kα Lipid Kinase Assay (ADP-Glo™ Format)

This protocol utilizes the ADP-Glo™ kinase assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

1. Materials and Reagents:

-

Recombinant human PI5P4Kα

-

Phosphatidylinositol 5-phosphate (PI(5)P) substrate

-

This compound (stock solution in DMSO)

-

ATP

-

Lipid Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.

-

384-well solid white plates

-

Luminometer

2. Detailed Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO.

-

Assay Plate Setup: Add 1 µL of diluted inhibitor or DMSO to the wells of a 384-well plate.

-

Enzyme/Substrate Addition: Prepare a master mix of PI5P4Kα and PI(5)P substrate in Lipid Kinase Assay Buffer. Add 2 µL of this mix to each well.

-

Pre-incubation: Incubate for 15 minutes at room temperature.

-

Reaction Initiation: Add 2 µL of ATP solution to each well to start the reaction.

-

Kinase Reaction: Incubate for 60 minutes at room temperature.

-

Stop Reaction and ADP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the ADP generated by the kinase to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

3. Data Analysis:

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. biocompare.com [biocompare.com]

- 4. abmole.com [abmole.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Substrate competitive inhibitors of IGF-1 receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reactome | Signaling by Type 1 Insulin-like Growth Factor 1 Receptor (IGF1R) [reactome.org]

- 9. pnas.org [pnas.org]

Application Notes and Protocols for I-OMe-Tyrphostin AG 538 Cell Viability Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

I-OMe-Tyrphostin AG 538 is a potent inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and Phosphatidylinositol-5-Phosphate 4-Kinase α (PI5P4Kα).[1][2] By targeting the IGF-1R tyrosine kinase, this compound disrupts downstream signaling pathways crucial for cell proliferation and survival, such as the Akt and ERK pathways.[1] This compound has demonstrated preferential cytotoxicity towards nutrient-deprived pancreatic cancer cells (PANC-1).[1][2] The evaluation of cell viability and cytotoxicity is a critical step in characterizing the therapeutic potential of compounds like this compound. This document provides detailed protocols for assessing the effect of this compound on cell viability using a colorimetric MTT assay.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of key signaling molecules. It is a specific inhibitor of the IGF-1 receptor tyrosine kinase and also acts as an ATP-competitive inhibitor of PI5P4Kα.[1] Inhibition of IGF-1R blocks the phosphorylation of downstream targets, including Akt and Erk, which are critical for cell growth, proliferation, and survival.[1] This disruption of the IGF-1R signaling cascade is a key mechanism behind the compound's anti-proliferative and cytotoxic effects.

Data Presentation

The following tables summarize the known inhibitory concentrations and cytotoxic effects of this compound.

Table 1: Inhibitory Activity of this compound

| Target | IC50 Value |

| IGF-1R | 3.4 µM[2] |

| PI5P4Kα | 1 µM[1][2] |

Table 2: Cytotoxic Activity of this compound

| Cell Line | Condition | Concentration Range | Effect |

| PANC-1 | Nutrient-deprived | 0.1 - 1000 µM[1] | Cytotoxic |

Table 3: Template for Experimentally Determined IC50 Values in Various Cancer Cell Lines

The following table is a template for researchers to populate with their own experimental data.

| Cell Line | Cancer Type | IC50 (µM) after 48h treatment |

| Example: MCF-7 | Breast Cancer | Data to be determined |

| Example: A549 | Lung Cancer | Data to be determined |

| Example: U87 MG | Glioblastoma | Data to be determined |

| Example: PC-3 | Prostate Cancer | Data to be determined |

Signaling Pathway Diagram

Caption: Inhibition of the IGF-1R signaling pathway by this compound.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol outlines the steps to determine the effect of this compound on the viability of adherent cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Appropriate cancer cell line(s)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), sterile

-

MTT solution (5 mg/mL in sterile PBS)

-

96-well flat-bottom microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and an untreated control (medium only).

-

Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

-

-

Incubation:

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

-

Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.

-

Determine the IC50 value (the concentration of the drug that inhibits cell viability by 50%) from the dose-response curve using non-linear regression analysis software.

-

Experimental Workflow Diagram

Caption: Workflow for determining cell viability using the MTT assay.

References

Application Notes and Protocols for I-OMe-Tyrphostin AG 538 in Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

I-OMe-Tyrphostin AG 538, also known as I-OMe-AG 538, is a potent and specific inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase.[1][2][3] It also demonstrates inhibitory activity against phosphatidylinositol-5-phosphate 4-kinase α (PI5P4Kα).[1][2][3] By targeting the IGF-1R, this compound effectively blocks downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and differentiation.[1][4] This document provides detailed application notes and protocols for utilizing this compound in Western blot analysis to study the IGF-1R signaling pathway.

Mechanism of Action

This compound acts as a substrate-competitive inhibitor of the IGF-1R kinase.[4] Upon binding of its ligand, IGF-1, the IGF-1R undergoes autophosphorylation on specific tyrosine residues, creating docking sites for intracellular signaling molecules. This compound prevents this autophosphorylation, thereby inhibiting the activation of downstream signaling proteins such as Akt and Erk.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

| Target | IC50 Value | Inhibitor Type |

| IGF-1R | 3.4 µM | Substrate-competitive |

| PI5P4Kα | 1 µM | ATP-competitive |

| Cell-Based Assay | Cell Line | Concentrations | Incubation Time | Effect |

| Cytotoxicity | PANC-1 (nutrient-deprived) | 0.1 - 1000 µM | 24 hours | Cytotoxic |

| Western Blot | PANC-1 | 0.03, 0.3, 3 µM | 1 hour | Blocks phosphorylation of IGF-1R, Akt, and Erk |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its use in Western blot analysis.

Caption: this compound inhibits IGF-1R signaling.

Caption: Western Blot workflow for analyzing this compound effects.

Detailed Experimental Protocol: Western Blot Analysis

This protocol is optimized for analyzing the inhibitory effect of this compound on IGF-1-induced phosphorylation of IGF-1R, Akt, and Erk in PANC-1 cells.

Materials and Reagents:

-

This compound (dissolved in DMSO)

-

PANC-1 cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Serum-free cell culture medium

-

Recombinant Human IGF-1

-

Phosphate Buffered Saline (PBS)

-

RIPA Lysis and Extraction Buffer

-

Protease and Phosphatase Inhibitor Cocktails

-

BCA Protein Assay Kit

-

Laemmli Sample Buffer

-

SDS-PAGE gels

-

PVDF or Nitrocellulose membranes

-

Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Tris-Buffered Saline with Tween-20 (TBST)

-

Primary Antibodies:

-

Rabbit anti-phospho-IGF-1R (Tyr1135/1136)

-

Rabbit anti-IGF-1R

-

Rabbit anti-phospho-Akt (Ser473)

-

Rabbit anti-Akt

-

Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)

-

Rabbit anti-p44/42 MAPK (Erk1/2)

-

Mouse anti-β-Actin (Loading Control)

-

-

HRP-conjugated anti-rabbit and anti-mouse secondary antibodies

-

Enhanced Chemiluminescence (ECL) Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Plating:

-

Culture PANC-1 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

-

-

Serum Starvation:

-

Once cells reach the desired confluency, aspirate the complete medium and wash the cells once with PBS.

-

Add serum-free medium and incubate for 12-24 hours.

-

-

Inhibitor Treatment:

-

Prepare working solutions of this compound in serum-free medium at final concentrations of 0.03, 0.3, and 3 µM. Include a DMSO vehicle control (0 µM).

-

Aspirate the serum-free medium and add the medium containing the different concentrations of this compound.

-

Incubate for 1 hour at 37°C.

-

-

IGF-1 Stimulation:

-

Prepare a stock solution of IGF-1.

-

Add IGF-1 directly to the medium in each well to a final concentration of 50 ng/mL.

-

Incubate for 10 minutes at 37°C.

-

-

Cell Lysis:

-

Immediately after stimulation, place the plates on ice and aspirate the medium.

-

Wash the cells once with ice-cold PBS.

-

Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein lysate) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples.

-

Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the desired primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the intensity of the phosphorylated protein bands to the total protein bands and/or the loading control (β-Actin).

-

Expected Results:

A dose-dependent decrease in the phosphorylation of IGF-1R, Akt, and Erk should be observed in cells treated with increasing concentrations of this compound compared to the IGF-1 stimulated vehicle control. Total protein levels of IGF-1R, Akt, Erk, and the loading control should remain relatively constant across all conditions.

References

Application Notes and Protocols for I-OMe-Tyrphostin AG 538 Flow Cytometry Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

I-OMe-Tyrphostin AG 538 is a potent inhibitor of Insulin-like Growth Factor-1 Receptor (IGF-1R) and Phosphatidylinositol-5-Phosphate 4-Kinase Alpha (PI5P4Kα).[1][2][3][4] By targeting these key signaling molecules, this compound can modulate critical cellular processes, including proliferation, survival, and cell cycle progression. These application notes provide detailed protocols for analyzing the effects of this compound on apoptosis and the cell cycle using flow cytometry.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of IGF-1R tyrosine kinase activity.[1][3][4] This disruption of the IGF-1R signaling cascade can lead to the suppression of downstream pathways, including the PI3K-Akt and Ras-MAPK pathways, which are crucial for cell survival and proliferation. Inhibition of these pathways can ultimately induce apoptosis and cause cell cycle arrest. Additionally, this compound is an ATP-competitive inhibitor of PI5P4Kα, which is involved in the regulation of cellular metabolism and growth.

Data Presentation: Quantitative Analysis of a Representative IGF-1R Inhibitor

Table 1: Effect of a Representative IGF-1R Inhibitor on Apoptosis in Cancer Cells

| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |

| Control | 0 | 5.2 ± 0.8 | 3.1 ± 0.5 | 8.3 ± 1.1 |

| IGF-1R Inhibitor | 10 | 15.7 ± 2.1 | 8.4 ± 1.2 | 24.1 ± 3.0 |

| IGF-1R Inhibitor | 20 | 28.3 ± 3.5 | 15.6 ± 2.4 | 43.9 ± 5.2 |

Data is illustrative and based on typical results observed with IGF-1R inhibitors.

Table 2: Effect of a Representative IGF-1R Inhibitor on Cell Cycle Distribution in Cancer Cells

| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | 0 | 55.4 ± 4.1 | 28.7 ± 3.2 | 15.9 ± 2.5 |

| IGF-1R Inhibitor | 10 | 68.2 ± 5.3 | 15.1 ± 2.8 | 16.7 ± 2.9 |

| IGF-1R Inhibitor | 20 | 75.9 ± 6.0 | 8.5 ± 1.9 | 15.6 ± 2.7 |

Data is illustrative and based on typical results observed with IGF-1R inhibitors, often showing a G1 phase arrest.

Experimental Protocols

Protocol 1: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining

This protocol details the steps for quantifying apoptosis in cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

This compound

-

Cell line of interest

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will allow for approximately 70-80% confluency at the time of harvest.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48 hours).

-

Cell Harvesting:

-

Carefully collect the culture medium, which may contain floating apoptotic cells.

-

Wash the adherent cells with PBS.

-

Detach the adherent cells using Trypsin-EDTA.

-

Combine the detached cells with the collected culture medium.

-

-

Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate compensation controls (unstained cells, Annexin V-FITC only, and PI only) to set up the instrument.

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol describes the procedure for analyzing the cell cycle distribution of cells treated with this compound using PI staining.

Materials:

-

This compound

-

Cell line of interest

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Cold 70% Ethanol

-

PI/RNase Staining Buffer

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the apoptosis protocol.

-

Cell Harvesting: Harvest the cells as described in step 3 of the apoptosis protocol.

-

Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.

-

Fixation:

-

Resuspend the cell pellet in 500 µL of cold PBS.

-

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with PBS and centrifuge again.

-

Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis: Transfer the stained cells to flow cytometry tubes and analyze on a flow cytometer. Acquire data for at least 10,000 events per sample.

Data Interpretation: The DNA content will be proportional to the PI fluorescence intensity. The cell cycle distribution can be determined by analyzing the histogram of DNA content, identifying the G0/G1, S, and G2/M phase populations.

Visualizations

Caption: this compound signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. Isorhamnetin Induces Cell Cycle Arrest and Apoptosis Via Reactive Oxygen Species-Mediated AMP-Activated Protein Kinase Signaling Pathway Activation in Human Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apoptosis and Beyond: Cytometry in Studies of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: I-OMe-Tyrphostin AG 538 in the PANC-1 Cell Line

For Researchers, Scientists, and Drug Development Professionals

Introduction

I-OMe-Tyrphostin AG 538, a specific inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase, has demonstrated significant cytotoxic effects against the human pancreatic cancer cell line, PANC-1, particularly under nutrient-deprived conditions.[1] This document provides detailed application notes and experimental protocols for the use of this compound in PANC-1 cells, summarizing key quantitative data and outlining methodologies for cell viability, apoptosis, and signaling pathway analysis.

Principle of Action

This compound exerts its anti-cancer effects by inhibiting the autophosphorylation of IGF-1R, a critical receptor tyrosine kinase involved in cell growth, proliferation, and survival. This inhibition is particularly effective in nutrient-starved environments, a condition often found within solid tumors due to inadequate vascularization.[1] By blocking the IGF-1R signaling cascade, this compound can induce cell death in pancreatic cancer cells that are adapted to survive in low-nutrient conditions.

Data Presentation

The following tables summarize the quantitative effects of this compound on the PANC-1 cell line.

| Parameter | Value | Cell Line | Conditions | Reference |

| IC50 (IGF-1R) | 3.4 µM | PANC-1 | In vitro kinase assay | [1] |

| IC50 (PI5P4Kα) | 1 µM | N/A | In vitro kinase assay | [1] |

Table 1: IC50 Values of this compound.

| Treatment Condition | Cell Viability (%) | Concentration (µM) | Incubation Time | Reference |

| Nutrient-Sufficient Medium | Not specified | Not specified | 24 hours | [1] |

| Nutrient-Deprived Medium | Significantly Reduced | Not specified | 24 hours | [1] |

Table 2: Effect of this compound on PANC-1 Cell Viability. Note: Specific percentage of viability was not provided in the source.

Signaling Pathway